molecular formula C19H19NO4 B2600355 N-(3-hydroxy-3-phenylpropyl)-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1396747-48-0

N-(3-hydroxy-3-phenylpropyl)-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2600355
CAS No.: 1396747-48-0
M. Wt: 325.364
InChI Key: XDQKCEIGBSGZJJ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, which is known for its diverse biological activities, and a phenylpropyl group, which enhances its chemical reactivity and potential for modification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate carboxylic acid or ester under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Phenylpropyl Group: This step involves the reaction of the benzofuran derivative with a phenylpropyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

    Formation of the Carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-7-methoxy-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-3-phenylpropyl)-N-methylnitrous amide: Similar structure but with a nitrous amide group.

    3-Hydroxy-N-methyl-3-phenyl-propylamine: Similar structure but with an amine group instead of a carboxamide.

Uniqueness

N-(3-hydroxy-3-phenylpropyl)-7-methoxy-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a phenylpropyl group, which provides a distinct set of chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-23-16-9-5-8-14-12-17(24-18(14)16)19(22)20-11-10-15(21)13-6-3-2-4-7-13/h2-9,12,15,21H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQKCEIGBSGZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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